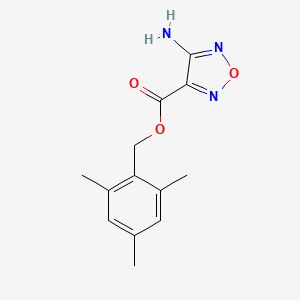

mesitylmethyl 4-amino-1,2,5-oxadiazole-3-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Mesitylmethyl 4-amino-1,2,5-oxadiazole-3-carboxylate, also known as MMAD, is a synthetic compound that has been extensively studied for its potential use in cancer therapy. MMAD belongs to the class of compounds known as auristatins, which are potent cytotoxic agents that can induce apoptosis in cancer cells.

Scientific Research Applications

Synthesis and Biological Activities

Antileishmanial Activity and Theoretical Calculations : A study involving 4-amino-1,2,4-triazole derivatives, closely related to 4-amino-1,2,5-oxadiazoles, demonstrated antileishmanial activity against Leishmania infantum promastigots. This research underscores the potential of oxadiazole derivatives in the development of antileishmanial agents (Süleymanoğlu et al., 2017).

Hydroxy-1,2,5-oxadiazolyl as Bioisoster of Carboxy Function : The exploration of the hydroxy-1,2,5-oxadiazolyl moiety as a bioisoster for a carboxyl group at GABA receptors highlights the chemical versatility of oxadiazole derivatives. This study presents the synthesis and pharmacological characterization of compounds related to gamma-aminobutyric acid (GABA), demonstrating their weak agonist profiles at GABA(A) receptors (Lolli et al., 2006).

Apoptosis Inducers Discovery : Chemical genetics approaches have identified small molecules, including 1,2,4-oxadiazoles, as apoptosis inducers. These compounds, through extensive medicinal chemistry and biological studies, have shown potential as anticancer agents, demonstrating the application of oxadiazole derivatives in cancer research (Cai et al., 2006).

Anticancer and Antimicrobial Agents : Various studies have synthesized and evaluated the biological activities of 1,3,4-oxadiazole derivatives, revealing their potential as antimicrobial and anticancer agents. These investigations highlight the therapeutic applications of oxadiazole derivatives in addressing diverse biological targets (Musmade et al., 2015).

Synthesis of Substituted 1,3,4-Oxadiazoles as Anticancer Agents : The synthesis of 1,3,4-oxadiazolyl tetrahydropyridines and their evaluation as anticancer agents underscore the role of oxadiazole derivatives in the development of new cancer therapies. This research emphasizes the importance of structural modifications to enhance biological activity (Redda et al., 2007).

Mechanism of Action

The mechanism of action of 1,2,5-oxadiazole derivatives can also vary widely depending on the specific compound and its intended use. For example, several research groups have synthesized diversely substituted 1,2,4-oxadiazoles as anti-infective agents having anti-bacterial, anti-viral, anti-leishmanial, etc. activities .

Safety and Hazards

Future Directions

The future directions for research on 1,2,5-oxadiazole derivatives are likely to involve further exploration of their potential applications in various fields, including medicinal chemistry, material science, and high energy molecules . Further refinement of 1,2,4-oxadiazole as anti-infective agents is also a promising area of research .

Properties

IUPAC Name |

(2,4,6-trimethylphenyl)methyl 4-amino-1,2,5-oxadiazole-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3O3/c1-7-4-8(2)10(9(3)5-7)6-18-13(17)11-12(14)16-19-15-11/h4-5H,6H2,1-3H3,(H2,14,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCIDAUAHSIOYLA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)COC(=O)C2=NON=C2N)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{1-[4-(3-methyl-1-piperidinyl)phenyl]ethyl}-1-(methylsulfonyl)-3-piperidinecarboxamide](/img/structure/B5579466.png)

![2-{1-[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]ethyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B5579475.png)

![N-cyclopentyl-3-({[(2-methyl-1,3-thiazol-4-yl)methyl]amino}sulfonyl)benzamide](/img/structure/B5579500.png)

![N-{3-[(1S*,5R*)-3-(4-fluorobenzyl)-3,6-diazabicyclo[3.2.2]non-6-yl]-3-oxopropyl}methanesulfonamide](/img/structure/B5579506.png)

![3-[5-(1-acetyl-4-piperidinyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl]propanoic acid](/img/structure/B5579516.png)

![2,4,6-trichloro-N-[(diethylamino)carbonyl]nicotinamide](/img/structure/B5579527.png)

![N-[3-(dimethylamino)phenyl]-1-naphthamide](/img/structure/B5579538.png)

![ethyl 2-[(3-chlorobenzoyl)amino]benzoate](/img/structure/B5579546.png)

![(4-{[1-(4-butylphenyl)-1H-pyrazol-4-yl]methyl}-1,4-oxazepan-6-yl)methanol](/img/structure/B5579551.png)